molecular formula C5H13ClOSi B13877826 Chloromethyl(2-hydroxyethyl)dimethylsilane

Chloromethyl(2-hydroxyethyl)dimethylsilane

Cat. No.: B13877826
M. Wt: 152.69 g/mol
InChI Key: JYZKPRFYJXSUFE-UHFFFAOYSA-N
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Description

2-[chloromethyl(dimethyl)silyl]ethanol is an organosilicon compound with the molecular formula C5H13ClOSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to two methyl groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[chloromethyl(dimethyl)silyl]ethanol can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)silane with ethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethanol molecule.

Industrial Production Methods

In an industrial setting, the production of 2-[chloromethyl(dimethyl)silyl]ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[chloromethyl(dimethyl)silyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2-[chloromethyl(dimethyl)silyl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be employed in the modification of biomolecules to study their interactions and functions.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[chloromethyl(dimethyl)silyl]ethanol involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the ethanol moiety.

    Dimethylchlorosilane: Another related compound with different reactivity due to the absence of the hydroxyl group.

    Trimethylsilyl chloride: A commonly used reagent in organic synthesis with different functional groups.

Uniqueness

2-[chloromethyl(dimethyl)silyl]ethanol is unique due to the presence of both a chloromethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to materials science.

Properties

Molecular Formula

C5H13ClOSi

Molecular Weight

152.69 g/mol

IUPAC Name

2-[chloromethyl(dimethyl)silyl]ethanol

InChI

InChI=1S/C5H13ClOSi/c1-8(2,5-6)4-3-7/h7H,3-5H2,1-2H3

InChI Key

JYZKPRFYJXSUFE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCO)CCl

Origin of Product

United States

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